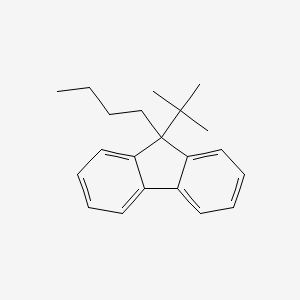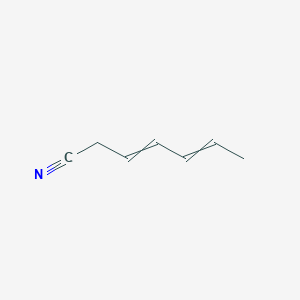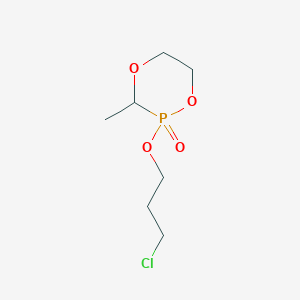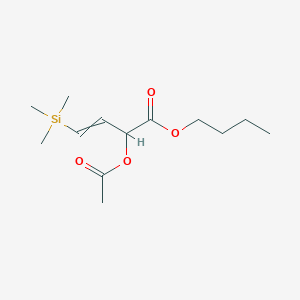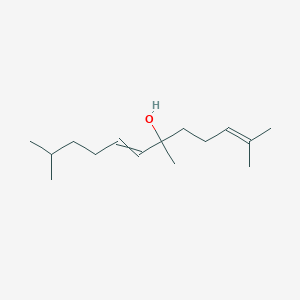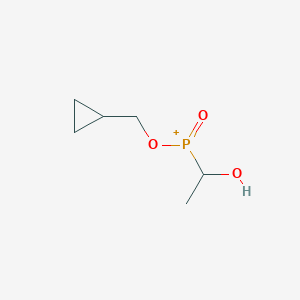![molecular formula C16H30O5 B14398563 3-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}decahydronaphthalen-2-ol CAS No. 88016-37-9](/img/structure/B14398563.png)
3-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}decahydronaphthalen-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}decahydronaphthalen-2-ol is a complex organic compound characterized by its multiple ethoxy groups and a decahydronaphthalene core. This compound is known for its unique chemical structure, which imparts specific physical and chemical properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}decahydronaphthalen-2-ol typically involves multi-step organic reactions. The process begins with the preparation of the decahydronaphthalene core, followed by the sequential addition of ethoxy groups. Common reagents used in these reactions include ethylene oxide and various catalysts to facilitate the ethoxylation process. The reaction conditions often require controlled temperatures and pressures to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the isolation of the target compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}decahydronaphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form simpler alcohol derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce simpler alcohols.
Applications De Recherche Scientifique
3-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}decahydronaphthalen-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}decahydronaphthalen-2-ol involves its interaction with specific molecular targets. The ethoxy groups and the hydroxyl group play crucial roles in these interactions, facilitating binding to enzymes or receptors. The pathways involved may include signal transduction and metabolic processes, depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
Octaethylene glycol: Similar in structure but lacks the decahydronaphthalene core.
Nonaethylene glycol: Contains more ethoxy groups but also lacks the decahydronaphthalene core.
Undecaethylene glycol: Has even more ethoxy groups and is used in different applications.
Uniqueness
3-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}decahydronaphthalen-2-ol is unique due to its combination of a decahydronaphthalene core with multiple ethoxy groups. This structure imparts specific physical and chemical properties that are not found in similar compounds, making it valuable for specialized applications.
Propriétés
Numéro CAS |
88016-37-9 |
|---|---|
Formule moléculaire |
C16H30O5 |
Poids moléculaire |
302.41 g/mol |
Nom IUPAC |
3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-2-ol |
InChI |
InChI=1S/C16H30O5/c17-5-6-19-7-8-20-9-10-21-16-12-14-4-2-1-3-13(14)11-15(16)18/h13-18H,1-12H2 |
Clé InChI |
MMYHTLJNDJFIBH-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2CC(C(CC2C1)O)OCCOCCOCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(3-Nitrobenzoyl)oxy]benzoic acid](/img/structure/B14398493.png)
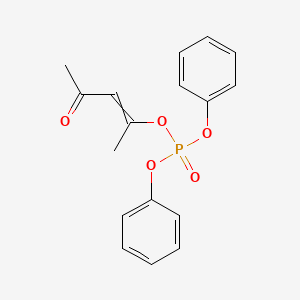

![4-Amino-1-{3-[(piperidin-1-yl)methyl]phenoxy}butan-2-ol](/img/structure/B14398502.png)


